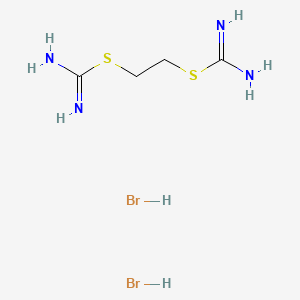

Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide is a useful research compound. Its molecular formula is C4H11BrN4S2 and its molecular weight is 259.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide is a compound of interest in various biological and chemical research fields due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two ethylene groups and a thiol linkage, which contributes to its reactivity and biological interactions. The molecular formula is C4H8Br2N2S2, with a molecular weight of approximately 303.06 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈Br₂N₂S₂ |

| Molecular Weight | 303.06 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound involves several mechanisms:

- Enzyme Modulation : The compound can interact with various enzymes, potentially altering their activity through competitive inhibition or allosteric modulation.

- Protein Interaction : It may bind to specific protein sites, influencing protein conformation and function.

Case Studies and Research Findings

- Antioxidant Activity : Research indicates that Pseudourea derivatives exhibit significant antioxidant properties. A study demonstrated that the compound could scavenge free radicals effectively, which is crucial for preventing oxidative stress in biological systems .

- Cytotoxic Effects : In vitro studies have shown that Pseudourea can induce cytotoxicity in cancer cell lines. The mechanism appears to involve apoptosis induction via mitochondrial pathways, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : Another study reported that Pseudourea compounds could protect neuronal cells from oxidative damage, suggesting a role in neurodegenerative disease prevention .

Comparative Analysis with Similar Compounds

To understand the unique properties of Pseudourea, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Pseudourea | Contains thiol groups | Antioxidant, cytotoxic |

| Ethylenediamine | Simple amine structure | Limited biological activity |

| Dithiothreitol (DTT) | Two thiol groups | Strong reducing agent |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pseudourea derivatives exhibit various biological activities, making them valuable in medicinal chemistry:

- Antimicrobial Activity : Research has indicated that pseudourea compounds can inhibit the growth of certain bacteria and fungi. For instance, studies have demonstrated that derivatives of pseudourea possess antimicrobial properties that may be useful in developing new antibiotics .

- Anticancer Properties : Some studies suggest that pseudourea compounds can induce apoptosis in cancer cells. The mechanism involves the modulation of cellular pathways related to cell survival and proliferation .

Biochemical Research

Pseudourea is utilized in biochemical assays and research:

- Enzyme Inhibition Studies : Pseudourea compounds are investigated for their ability to inhibit specific enzymes, which can provide insights into enzyme mechanisms and potential therapeutic targets .

- Protein Interaction Studies : The ability of pseudourea to interact with various biomolecules makes it a candidate for studying protein-ligand interactions, aiding in drug design processes .

Materials Science

In materials science, pseudourea serves as a precursor for synthesizing novel materials:

- Polymer Chemistry : Pseudourea can be used to synthesize polymers with unique properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .

- Nanomaterials : Research is ongoing into the use of pseudourea derivatives in the synthesis of nanomaterials, which can have applications in electronics and photonics due to their unique electronic properties .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial efficacy of various pseudourea derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as lead compounds for developing new antimicrobial agents.

Case Study 2: Anticancer Research

In another study focused on cancer therapy, researchers evaluated the cytotoxic effects of pseudourea derivatives on different cancer cell lines. The findings revealed that these compounds induced apoptosis through the activation of caspase pathways, highlighting their potential role in cancer treatment strategies.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against certain bacterial strains |

| Anticancer agents | Induces apoptosis in cancer cells | |

| Biochemical Research | Enzyme inhibition studies | Inhibits specific enzymes |

| Protein interaction studies | Useful for drug design | |

| Materials Science | Polymer synthesis | Enhances mechanical and thermal properties |

| Nanomaterial synthesis | Potential applications in electronics and photonics |

Eigenschaften

CAS-Nummer |

6943-65-3 |

|---|---|

Molekularformel |

C4H11BrN4S2 |

Molekulargewicht |

259.2 g/mol |

IUPAC-Name |

2-carbamimidoylsulfanylethyl carbamimidothioate;hydrobromide |

InChI |

InChI=1S/C4H10N4S2.BrH/c5-3(6)9-1-2-10-4(7)8;/h1-2H2,(H3,5,6)(H3,7,8);1H |

InChI-Schlüssel |

OORKAVOFOSBTAT-UHFFFAOYSA-N |

SMILES |

C(CSC(=N)N)SC(=N)N.Br.Br |

Kanonische SMILES |

C(CSC(=N)N)SC(=N)N.Br |

Key on ui other cas no. |

6943-65-3 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.